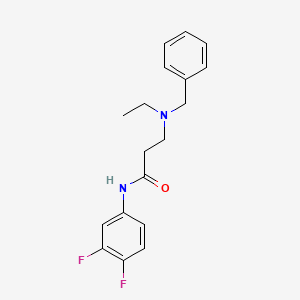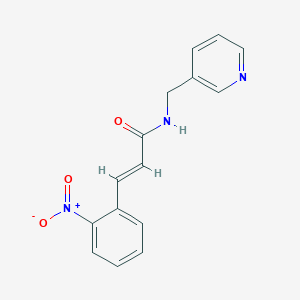
N-(3,5-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea, also known as DMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT is a thiourea derivative that has been widely studied for its biochemical and physiological effects, as well as its mechanism of action.
作用机制
The mechanism of action of N-(3,5-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea is not fully understood, but it is believed to involve the regulation of the hypothalamic-pituitary-gonadal axis, which controls reproductive function in animals. This compound has been shown to increase the secretion of gonadotropin-releasing hormone (GnRH), which in turn stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This results in an increase in testosterone and estrogen levels, which can lead to improved growth performance and reproductive function in animals.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animals, including increased feed intake, improved growth performance, and altered hormone levels. In pigs, this compound has been shown to increase feed intake by up to 12%, resulting in improved growth performance and feed efficiency. In chickens, this compound has been shown to increase body weight gain and improve feed conversion ratio. This compound has also been shown to increase testosterone and estrogen levels in animals, which can lead to improved reproductive function.
实验室实验的优点和局限性
N-(3,5-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea has a number of advantages for use in lab experiments, including its low toxicity and ease of administration. However, there are also some limitations to its use, including the need for careful dosing and monitoring of hormone levels, as well as potential variability in response between different animal species.
未来方向
There are a number of potential future directions for research on N-(3,5-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea, including further investigation of its mechanism of action and potential applications in medicine and environmental science. In particular, there is a need for more research on the long-term effects of this compound use in animals, as well as its potential impact on human health and the environment. Additionally, there is a need for more research on the optimal dosing and administration of this compound in different animal species, as well as its potential interactions with other drugs and chemicals.
合成方法
N-(3,5-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea can be synthesized through a few different methods, including the reaction of 2-furylacetic acid with 3,5-dimethoxyaniline in the presence of thionyl chloride, followed by the addition of thiourea. Another method involves the reaction of 2-furylmethylamine with 3,5-dimethoxyphenyl isothiocyanate in the presence of a base. Both methods result in the formation of this compound as a white crystalline powder.
科学研究应用
N-(3,5-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea has been extensively studied for its potential applications in various fields, including agriculture, medicine, and environmental science. In agriculture, this compound has been shown to increase feed intake and improve growth performance in livestock, particularly in pigs and chickens. In medicine, this compound has been investigated for its potential anti-cancer and anti-inflammatory properties. In environmental science, this compound has been studied as a potential soil fumigant and nematocide.
属性
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-17-12-6-10(7-13(8-12)18-2)16-14(20)15-9-11-4-3-5-19-11/h3-8H,9H2,1-2H3,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSRDDBAGUXGBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NCC2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide](/img/structure/B5835419.png)
![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-3,4-dimethoxybenzohydrazide](/img/structure/B5835431.png)
![N-[(2-naphthylamino)carbonothioyl]-3-phenylacrylamide](/img/structure/B5835433.png)

![5-[(2-ethoxy-1-naphthyl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5835447.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5835451.png)
![4-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B5835452.png)

![N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide](/img/structure/B5835478.png)
![5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B5835486.png)
![ethyl 3-[7-hydroxy-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5835492.png)


![N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide](/img/structure/B5835519.png)
